molecular formula C12H12O6 B185247 Methyl 3,5-diacetoxybenzoate CAS No. 2150-36-9

Methyl 3,5-diacetoxybenzoate

Cat. No.: B185247
CAS No.: 2150-36-9
M. Wt: 252.22 g/mol
InChI Key: XZEYNOHQYSXYEQ-UHFFFAOYSA-N
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Description

Methyl 3,5-diacetoxybenzoate is an organic compound with the molecular formula C12H12O6 It is a derivative of benzoic acid, where the hydroxyl groups at positions 3 and 5 on the benzene ring are acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-diacetoxybenzoate can be synthesized through the esterification of 3,5-dihydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of methyl 3,5-bis(acetyloxy)benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-diacetoxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 3,5-dihydroxybenzoic acid and acetic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols, forming methyl 3,5-dihydroxybenzoate.

    Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with the reaction typically carried out at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.

Major Products

    Hydrolysis: 3,5-dihydroxybenzoic acid and acetic acid.

    Reduction: Methyl 3,5-dihydroxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3,5-diacetoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a prodrug for delivering active pharmaceutical ingredients.

    Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 3,5-bis(acetyloxy)benzoate depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to changes in cellular processes. The acetyl groups can be hydrolyzed to release active compounds that exert their effects through various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dihydroxybenzoate: This compound is similar in structure but lacks the acetyl groups. It has different reactivity and applications.

    Methyl 3,5-bis(benzoyloxy)benzoate: Another ester derivative with benzoyl groups instead of acetyl groups, used in different chemical contexts.

    3,5-Dihydroxybenzoic acid: The parent compound from which methyl 3,5-bis(acetyloxy)benzoate is derived.

Uniqueness

Methyl 3,5-diacetoxybenzoate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its ability to undergo hydrolysis, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

methyl 3,5-diacetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-7(13)17-10-4-9(12(15)16-3)5-11(6-10)18-8(2)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEYNOHQYSXYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428682
Record name methyl 3,5-bis(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150-36-9
Record name methyl 3,5-bis(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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